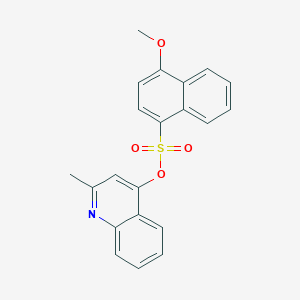![molecular formula C21H23NO4 B6100280 methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate](/img/structure/B6100280.png)
methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate, also known as MPMC, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the benzamide family and has a molecular weight of 399.49 g/mol. MPMC is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. It has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. This compound has been shown to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by upregulating tumor suppressor genes. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate in lab experiments is its potent antitumor activity against various cancer cell lines. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. However, this compound has some limitations for lab experiments, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate. One area of research could be the development of more efficient synthesis methods to increase the yield and purity of this compound. Another area of research could be the investigation of the potential therapeutic applications of this compound, particularly in the treatment of cancer and chronic pain. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on gene expression and cellular processes.
Méthodes De Synthèse
The synthesis of methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate involves a multi-step process that includes the reaction of 4-carbomethoxybenzoyl chloride with 2-(2-phenylethyl)-4-morpholinecarboxylic acid, followed by the addition of methyl iodide. The final product is obtained through recrystallization from ethanol. The synthesis method has been optimized to yield high purity and high yields of this compound.
Applications De Recherche Scientifique
Methyl 4-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}benzoate has been used in various scientific research studies due to its unique properties. It has been shown to have potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
methyl 4-[2-(2-phenylethyl)morpholine-4-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-25-21(24)18-10-8-17(9-11-18)20(23)22-13-14-26-19(15-22)12-7-16-5-3-2-4-6-16/h2-6,8-11,19H,7,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWYGXLNZNJQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCOC(C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2-pyridinyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B6100202.png)
![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)
![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6100220.png)
![1-[2-({[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amino}methyl)-6-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6100232.png)
![5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6100237.png)
![methyl 3-{[3-(4-morpholinyl)-1-piperidinyl]sulfonyl}-2-thiophenecarboxylate](/img/structure/B6100242.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)

![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![[1'-(3-pyridinylsulfonyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6100270.png)
![3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6100287.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6100298.png)
![1-{3-[(2,3-dihydro-1H-inden-2-ylamino)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6100302.png)